molecular formula C20H15Cl4NO3S2 B12141388 Benzo[b]thiophene-2-carboxamide, 3,4,6-trichloro-N-[(4-chlorophenyl)methyl]-N-(tetrahydro-1,1-dioxido-3-thienyl)-(9CI)

Benzo[b]thiophene-2-carboxamide, 3,4,6-trichloro-N-[(4-chlorophenyl)methyl]-N-(tetrahydro-1,1-dioxido-3-thienyl)-(9CI)

Cat. No.: B12141388
M. Wt: 523.3 g/mol
InChI Key: JOYOMDSFBYQEFJ-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-2-carboxamide, 3,4,6-trichloro-N-[(4-chlorophenyl)methyl]-N-(tetrahydro-1,1-dioxido-3-thienyl)-(9CI) is a complex organic compound that belongs to the class of benzo[b]thiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[b]thiophene-2-carboxamide, 3,4,6-trichloro-N-[(4-chlorophenyl)methyl]-N-(tetrahydro-1,1-dioxido-3-thienyl)-(9CI) typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzo[b]thiophene core, followed by the introduction of the carboxamide group and the chlorination of specific positions on the aromatic ring. The final step involves the attachment of the N-[(4-chlorophenyl)methyl] and N-(tetrahydro-1,1-dioxido-3-thienyl) groups.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The scalability of the process is also a critical factor in industrial production.

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophene-2-carboxamide derivatives can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or to convert them into different ones.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

    Chemistry: These compounds are used as building blocks in the synthesis of more complex molecules.

    Biology: They have been investigated for their biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Some derivatives have shown promise as potential therapeutic agents for various diseases.

    Industry: These compounds can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Benzo[b]thiophene-2-carboxamide derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed biological effects. For example, some derivatives may act as inhibitors of specific enzymes, blocking their activity and thereby affecting the associated biological processes.

Comparison with Similar Compounds

Benzo[b]thiophene-2-carboxamide derivatives can be compared with other similar compounds, such as:

    Benzo[b]furan derivatives: These compounds have a similar structure but contain an oxygen atom instead of sulfur.

    Thiazole derivatives: These compounds contain a five-membered ring with both sulfur and nitrogen atoms.

    Benzothiazole derivatives: These compounds have a similar structure but with a nitrogen atom in the ring.

The uniqueness of Benzo[b]thiophene-2-carboxamide derivatives lies in their specific structural features and the resulting biological activities, which can differ significantly from those of similar compounds.

Properties

Molecular Formula

C20H15Cl4NO3S2

Molecular Weight

523.3 g/mol

IUPAC Name

3,4,6-trichloro-N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C20H15Cl4NO3S2/c21-12-3-1-11(2-4-12)9-25(14-5-6-30(27,28)10-14)20(26)19-18(24)17-15(23)7-13(22)8-16(17)29-19/h1-4,7-8,14H,5-6,9-10H2

InChI Key

JOYOMDSFBYQEFJ-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=C(C=C2)Cl)C(=O)C3=C(C4=C(S3)C=C(C=C4Cl)Cl)Cl

Origin of Product

United States

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